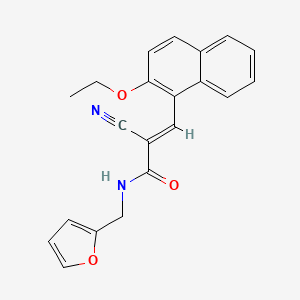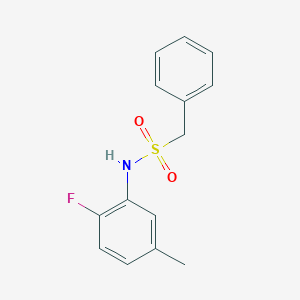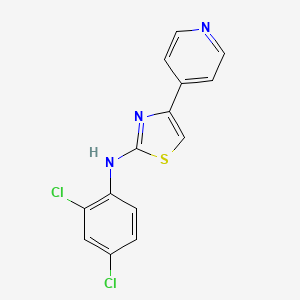
2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide, also known as CEFAMand, is a synthetic compound that has been widely used in scientific research. It belongs to the family of acrylamide derivatives and has been reported to possess various biological activities.
Mécanisme D'action
The mechanism of action of 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of various enzymes involved in cellular processes. 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of immune responses. 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide has been reported to induce apoptosis in cancer cells and inhibit the growth of tumors in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied and its biological activities are well documented. However, 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the study of 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and viral infections. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to optimize the synthesis of 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide and improve its solubility and stability.
Méthodes De Synthèse
The synthesis of 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide involves the reaction of 2-ethoxy-1-naphthaldehyde with 2-furylacetonitrile in the presence of sodium methoxide. The resulting intermediate is then reacted with acryloyl chloride to obtain the final product. The overall yield of the synthesis is around 50%.
Applications De Recherche Scientifique
2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide has been extensively used in scientific research due to its various biological activities. It has been reported to possess anti-inflammatory, anti-cancer, and anti-viral properties. 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been reported to inhibit the replication of HIV-1 and other viruses.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N-(furan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-2-25-20-10-9-15-6-3-4-8-18(15)19(20)12-16(13-22)21(24)23-14-17-7-5-11-26-17/h3-12H,2,14H2,1H3,(H,23,24)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSWWJMLISBMPO-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5819434.png)
![2-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5819436.png)
![1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5819444.png)
![2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819467.png)
![3-[2-(3-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5819469.png)

![3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5819474.png)

![2-benzyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5819484.png)



![ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate](/img/structure/B5819525.png)
![5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5819527.png)